molecular formula C18H16ClN3O3 B7714909 2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B7714909
M. Wt: 357.8 g/mol
InChI Key: USSINCZHOVZLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is an organic compound with a complex structure that includes a chlorophenoxy group and an oxadiazole ring

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the chlorophenoxy intermediate, which is then reacted with an appropriate oxadiazole derivative under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group and the oxadiazole ring are believed to play crucial roles in its biological activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide include:

    2-(4-chlorophenoxy)acetic acid: Known for its use as a herbicide.

    4-chlorophenoxyacetic acid: Another herbicide with similar structural features.

    2-(4-chlorophenoxy)-N-phenylacetamide: A related compound with potential biological activities.

The uniqueness of this compound lies in the presence of the oxadiazole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-3-7-14(8-4-12)20-17(23)11-24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSINCZHOVZLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.